Benzyl (Chloromethyl) Succinate

Description

BenchChem offers high-quality Benzyl (Chloromethyl) Succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (Chloromethyl) Succinate including the price, delivery time, and more detailed information at info@benchchem.com.

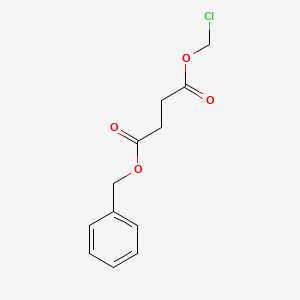

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 4-O-(chloromethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQJMNMWWYYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445129 | |

| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143869-67-4 | |

| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl (Chloromethyl) Succinate: A Technical Guide for Researchers

Disclaimer: Benzyl (Chloromethyl) Succinate is a specialized chemical entity with limited publicly available experimental data. This guide has been compiled by synthesizing information from analogous structures and established principles of organic chemistry to provide a comprehensive theoretical and practical overview for research and development purposes. All predicted properties and reaction protocols should be validated experimentally.

Introduction: A Bifunctional Scaffold for Chemical Innovation

Benzyl (Chloromethyl) Succinate (CAS No. 143869-67-4) is a bifunctional organic molecule that holds potential as a versatile building block in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Its structure incorporates three key functional groups: a benzyl ester, a reactive chloromethyl ester, and a four-carbon succinate backbone. This unique combination allows for a range of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules, including prodrugs and polymers.[2][3][4]

The benzyl ester moiety can serve as a protecting group that can be selectively removed under specific conditions, while the highly reactive chloromethyl ester group is an excellent electrophile for nucleophilic substitution reactions.[5][6] The succinate linker provides a flexible spacer that can be used to connect different molecular fragments. This guide will delve into the predicted chemical properties, reactivity, and potential applications of Benzyl (Chloromethyl) Succinate, providing researchers with a solid foundation for its use in the laboratory.

Predicted Physicochemical Properties

Due to the scarcity of experimental data for Benzyl (Chloromethyl) Succinate, the following table summarizes its predicted physicochemical properties based on its chemical structure and data from analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | 143869-67-4 | [1] |

| Molecular Formula | C₁₂H₁₃ClO₄ | [1] |

| Molecular Weight | 256.68 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar succinate and benzyl esters. |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General solubility of esters. |

| Boiling Point | High boiling point, likely to decompose upon distillation at atmospheric pressure. | Typical for compounds of this molecular weight and functionality. |

| Melting Point | If solid, likely a low melting point. | General property of similar non-symmetrical esters. |

Spectroscopic Characterization: A Theoretical Fingerprint

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), a singlet for the chloromethyl protons (~5.7 ppm), and two methylene multiplets for the succinate backbone (around 2.6-2.8 ppm).

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the two ester groups (in the range of 170-175 ppm), aromatic carbons, the benzylic carbon, the chloromethyl carbon, and the two methylene carbons of the succinate chain.

-

IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), C-O stretching bands, and signals corresponding to the aromatic ring and C-Cl bond.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak, along with fragmentation patterns corresponding to the loss of the benzyl group, the chloromethyl group, and other characteristic fragments.

Synthesis and Reactivity: A Chemist's Perspective

The reactivity of Benzyl (Chloromethyl) Succinate is dictated by its ester functionalities, with the chloromethyl ester being the more reactive site for nucleophilic attack.

Proposed Synthesis

A plausible synthetic route to Benzyl (Chloromethyl) Succinate would involve a two-step process starting from succinic anhydride.

-

Monoesterification: Reaction of succinic anhydride with benzyl alcohol would yield benzyl hydrogen succinate (monobenzyl succinate). This reaction is typically carried out with or without a catalyst at elevated temperatures.

-

Chloromethylation: The resulting carboxylic acid can then be converted to the chloromethyl ester. A common method for this transformation is the reaction of the carboxylic acid with a chloromethylating agent, such as chloromethyl chlorosulfate or by using a combination of a formaldehyde equivalent and a chloride source.[8] Another approach involves the reaction of the corresponding carboxylate salt with bromochloromethane.[2]

Caption: Proposed two-step synthesis of Benzyl (Chloromethyl) Succinate.

Core Reactivity

The primary reactive center of Benzyl (Chloromethyl) Succinate is the electrophilic carbon of the chloromethyl group. This site is highly susceptible to nucleophilic attack, making the molecule a valuable alkylating agent.

Nucleophilic Substitution: The chloromethyl group readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[6] This reactivity is the cornerstone of its utility in chemical synthesis.

-

With Carboxylates: Reaction with a carboxylic acid (or its salt) would lead to the formation of an acyloxymethyl ester, a common strategy in prodrug design.[2]

-

With Alcohols and Phenols: Alcohols and phenols can displace the chloride to form the corresponding alkoxymethyl and phenoxymethyl ethers.

-

With Amines: Primary and secondary amines will react to form aminomethyl esters, which may be unstable depending on the amine's structure.

-

With Thiols: Thiols are excellent nucleophiles and are expected to react efficiently to yield thiamethyl esters.

Caption: Nucleophilic substitution reactions of Benzyl (Chloromethyl) Succinate.

Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The chloromethyl ester is expected to be significantly more labile than the benzyl ester.[9] Water-catalyzed hydrolysis of chloromethyl esters can occur, and the rate is influenced by the solvent system.[9]

Hydrogenolysis: The benzyl ester group can be selectively cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), leaving the chloromethyl ester and the succinate backbone intact, provided the reaction conditions are carefully controlled.[5][10] This orthogonality makes the benzyl group a useful protecting group in multi-step syntheses.

Applications in Drug Development and Beyond

The bifunctional nature of Benzyl (Chloromethyl) Succinate makes it a promising tool for drug development professionals.

-

Prodrug Synthesis: The chloromethyl ester functionality is a well-established linker for creating acyloxymethyl ester prodrugs.[2][11] These prodrugs are designed to improve the physicochemical properties of a parent drug, such as solubility or membrane permeability, and then release the active drug in vivo through enzymatic or chemical hydrolysis. Benzyl (Chloromethyl) Succinate could be used to attach a drug molecule containing a carboxylic acid to a succinate spacer, which in turn is protected by a benzyl group.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems, the succinate backbone can act as a cleavable or non-cleavable linker between the drug and the targeting moiety.[4][12][13] The reactivity of the chloromethyl group allows for facile conjugation to the drug molecule.

Safety and Handling

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

As a reactive alkylating agent, Benzyl (Chloromethyl) Succinate should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Due to its potential to react with moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Many chloromethyl ethers are considered potential carcinogens, and therefore, exposure should be minimized.[14][15]

Conclusion

While specific experimental data for Benzyl (Chloromethyl) Succinate is limited, a thorough analysis of its constituent functional groups provides a robust framework for understanding its chemical properties and reactivity. Its dual functionality as a benzyl-protected succinate and a reactive chloromethyl ester makes it a potentially valuable intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. The insights provided in this guide are intended to facilitate its application in the laboratory, with the strong recommendation that all theoretical predictions are confirmed through rigorous experimentation.

References

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. PubMed.[Link]

-

Laughton, C. A., & Robertson, R. E. (1979). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Journal of the American Chemical Society, 101(25), 7584–7588. [Link]

-

PubChem. (n.d.). Benzyl 4-oxobutanoate. PubChem.[Link]

-

Gomes, P. A. C., et al. (2004). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications, 34(9), 1683-1691. [Link]

-

Patel, J., & Patel, K. (2023). Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential. PubMed.[Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal.[Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.[Link]

-

Shagdarova, B., et al. (2022). Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems. MDPI.[Link]

-

ACS Publications. (n.d.). Development of a Practical and Efficient Synthesis of Chloromethyl 2-Ethoxy-2-methylpropanoate. ACS Publications.[Link]

-

ACS Publications. (n.d.). Substitution reaction of poly((chloromethyl)styrene) with salts of various nucleophilic reagents using phase-transfer catalysts. ACS Publications.[Link]

-

Organic Syntheses. (n.d.). benzyl chloromethyl ether. Organic Syntheses.[Link]

-

MDPI. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. MDPI.[Link]

-

PubMed Central. (n.d.). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PubMed Central.[Link]

- Google Patents. (n.d.). CN104710286A - Chloromethyl methyl ether and synthesis method of compound protected by methoxymethyl thereof.

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.[Link]

-

Wikipedia. (n.d.). Benzylsuccinate synthase. Wikipedia.[Link]

-

Taylor & Francis Online. (n.d.). Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions. Taylor & Francis Online.[Link]

-

PubMed. (2022). Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems. PubMed.[Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Novel Succinyl Chitosan-Dexamethasone Conjugates for Potential Intravitreal Dexamethasone Delivery. ResearchGate.[Link]

-

Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.[Link]

-

PubChem. (n.d.). Methyl 4-(4-chlorophenyl)-4-oxobutanoate. PubChem.[Link]

-

Georgia Institute of Technology. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. Georgia Institute of Technology.[Link]

-

Wiley Online Library. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Wiley Online Library.[Link]

-

PubMed. (n.d.). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed.[Link]

-

PubMed. (n.d.). N-succinyl-chitosan as a drug carrier: water-insoluble and water-soluble conjugates. PubMed.[Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry.[Link]

-

PubMed. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. PubMed.[Link]

-

PNAS. (2014). Structures of benzylsuccinate synthase elucidate roles of accessory subunits in glycyl radical enzyme activation and activity. PNAS.[Link]

- Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.

-

ACS Publications. (n.d.). Nucleophilic Substitution Reactions by Electron Transfer. ACS Publications.[Link]

-

Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Chemistry Steps.[Link]

-

MDPI. (n.d.). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. MDPI.[Link]

-

MLBKE. (n.d.). Benzylsuccinate Synthase (BSS). MLBKE.[Link]

-

ACS Publications. (n.d.). Benzyl Succinate: Preliminary Report on Its Composition, Manufacture, Properties, and Probable Therapeutic Uses. ACS Publications.[Link]

-

YouTube. (2019). synthesis & cleavage of benzyl ethers. YouTube.[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-succinyl-chitosan as a drug carrier: water-insoluble and water-soluble conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 15. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanisms of Action of Benzyl (Chloromethyl) Succinate in Biological Systems

Abstract

Benzyl (chloromethyl) succinate is a small molecule whose biological effects are not extensively documented in publicly accessible literature. However, its chemical structure—comprising a reactive chloromethyl ester, a benzyl ester, and a succinate backbone—provides a strong basis for postulating several distinct and potentially overlapping mechanisms of action. This guide deconstructs the molecule's chemical liabilities and metabolic potential to propose three primary putative mechanisms: 1) Covalent modification of biological macromolecules via alkylation by the reactive chloromethyl group, 2) Metabolic bioactivation via esterase hydrolysis to release succinate, a key metabolic and signaling molecule, and 3) A dual-action or prodrug modality where both alkylation and succinate signaling contribute to the overall biological effect. We provide the theoretical framework for each mechanism, grounded in established principles of chemical biology and pharmacology, and present a comprehensive, phased experimental workflow for their systematic investigation. This document is intended for researchers in drug discovery and chemical biology, offering a structured approach to elucidating the mechanism of action for this and structurally related compounds.

Introduction and Structural Rationale

The biological activity of a small molecule is intrinsically linked to its chemical structure. Benzyl (chloromethyl) succinate (CAS No: 143869-67-4)[1] is an asymmetric diester of succinic acid. Its structure presents two key features that are highly likely to dictate its interaction with biological systems:

-

The Chloromethyl Ester Moiety: This functional group is a potent electrophile. The chlorine atom is a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack from electron-rich atoms in biological macromolecules. Such moieties are characteristic of alkylating agents, a class of compounds known for forming covalent bonds with DNA and proteins.[2][3]

-

Ester Bonds: The molecule contains both a benzyl ester and the aforementioned chloromethyl ester. Ester bonds are common motifs in prodrug design, as they are susceptible to hydrolysis by ubiquitous cellular esterases.[4][5] This enzymatic cleavage would unmask the succinate carboxyl groups and release benzyl alcohol and a reactive chloromethyl species.

Based on this structural analysis, the central mechanistic question is whether Benzyl (chloromethyl) succinate acts as an intact alkylating agent, as a prodrug for delivering a biological payload (succinate), or through a combination of these effects.

Postulated Mechanisms of Action

Mechanism A: Direct Covalent Alkylation

The primary hypothesis is that Benzyl (chloromethyl) succinate functions as a direct-acting alkylating agent. Alkylating agents are a cornerstone of chemotherapy and are characterized by their ability to covalently modify DNA and proteins.[3][6] The chloromethyl group is a known alkylating functionality, with related compounds like chloromethyl methyl ether and bis(chloromethyl) ether being recognized as potent alkylating agents and carcinogens.[7][8][9]

The reaction involves the nucleophilic attack by heteroatoms (e.g., nitrogen, sulfur, oxygen) present in biological molecules on the electrophilic carbon of the chloromethyl group.

-

Key Biological Nucleophiles:

-

DNA: The N7 position of guanine and N3 of adenine are particularly susceptible to alkylation. This can lead to DNA cross-linking, strand breaks, and stalled replication forks, ultimately triggering apoptosis.

-

Proteins: The side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) are potent nucleophiles. Alkylation of critical residues in an enzyme's active site can lead to irreversible inhibition.

-

The consequence of such covalent modification is typically broad-spectrum cytotoxicity, making this a plausible mechanism if the compound exhibits potent, non-specific cell-killing activity.

Mechanism B: Esterase-Mediated Release of Succinate

A compelling alternative hypothesis is that Benzyl (chloromethyl) succinate is a prodrug that leverages cellular esterases for its bioactivation.[10][11][12] Esterase-activated prodrugs are designed to improve properties like cell permeability by masking polar groups (like carboxylic acids) with ester functionalities, which are later cleaved inside the cell to release the active drug.[4][5]

In this scenario, intracellular carboxylesterases would hydrolyze one or both ester bonds, leading to the release of:

-

Succinate: A critical intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[13] Beyond its metabolic role, extracellular succinate acts as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).[14] SUCNR1 activation is linked to a variety of physiological and pathological processes, including inflammation, immune response modulation, and metabolic regulation.[15][16][17][18] For instance, SUCNR1 signaling is highly expressed in macrophages and can modulate their polarization and inflammatory responses.[19][20][21]

-

Benzyl Alcohol: Generally considered to have low toxicity at concentrations relevant for a small molecule drug.

-

A Chloromethyl-containing species: The fate of this fragment depends on the hydrolysis sequence but would likely be a reactive and potentially toxic byproduct.

If this mechanism is dominant, the biological effects of the compound would mimic those of elevated extracellular succinate and would be dependent on the expression of both cellular esterases and the SUCNR1 receptor.

Experimental Framework for Mechanistic Validation

A phased, systematic approach is required to dissect these competing hypotheses. The following experimental plan is designed as a self-validating system, incorporating orthogonal assays and clear decision points.

Phase 1: Initial Biological Characterization

The goal of this phase is to determine the compound's primary biological effect (e.g., cytotoxicity vs. specific signaling) and establish a tractable dose-response range.

Protocol 3.1.1: Cell Viability and Proliferation Assays

-

Objective: To determine the compound's effect on cell survival across multiple cell lines.

-

Methodology:

-

Select a panel of cell lines:

-

Treat cells with a serial dilution of Benzyl (chloromethyl) succinate (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using two orthogonal methods:

-

Metabolic Assay: MTT or PrestoBlue™ assay.

-

Membrane Integrity Assay: CellTox™ Green Cytotoxicity Assay.

-

-

Calculate IC50 (half-maximal inhibitory concentration) values for each cell line and time point.

-

Data Interpretation (Hypothetical):

| Cell Line | SUCNR1 Expression | IC50 at 48h (µM) | Putative Mechanism Indicated |

| A549 | Low | 5.2 | Mechanism A (Alkylation) |

| THP-1 | High | 25.8 | Mechanism B (Succinate Signaling) |

| THP-1 SUCNR1-KO | None | >100 | Confirms Mechanism B dependency |

-

Decision Point: If the IC50 is low (<10 µM) and similar across cell lines regardless of SUCNR1 expression, proceed with Phase 2A (Alkylation) . If the IC50 is significantly lower in SUCNR1-positive cells, proceed with Phase 2B (Succinate Signaling) .

Phase 2A: Interrogating the Alkylation Mechanism

This phase focuses on finding direct evidence of covalent modification and the cellular response to it.

Protocol 3.2.1: DNA Damage Response (DDR) Assay

-

Objective: To detect the cellular response to DNA alkylation.

-

Methodology:

-

Treat A549 cells with the compound at 1x and 5x its IC50 value for 6-24 hours.

-

Perform Western blotting or immunofluorescence for key DDR markers:

-

γH2AX (phosphorylated H2AX): A sensitive marker for DNA double-strand breaks.

-

p53 and p21: Key proteins in the cell cycle arrest pathway following DNA damage.

-

-

-

Expected Outcome: A dose-dependent increase in γH2AX and p53/p21 levels would strongly support DNA damage via alkylation.

Protocol 3.2.2: In Vitro Nucleophile Trapping Assay

-

Objective: To demonstrate the compound's ability to covalently modify a model nucleophile.

-

Methodology:

-

Incubate Benzyl (chloromethyl) succinate with a molar excess of a model nucleophile like N-acetyl-cysteine or glutathione.

-

Monitor the reaction over time using LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Search for the mass of the expected adduct (mass of nucleophile + mass of benzyl succinate moiety).

-

-

Expected Outcome: Detection of the covalent adduct provides direct chemical evidence of alkylating potential.

Workflow for Alkylation Hypothesis Validation

Caption: Experimental workflow to validate the direct alkylation hypothesis.

Phase 2B: Interrogating the Succinate Signaling Mechanism

This phase aims to confirm that the compound's effects are mediated by esterase activity and SUCNR1 activation.

Protocol 3.2.3: Esterase Inhibition Assay

-

Objective: To determine if the compound's activity is dependent on esterase cleavage.

-

Methodology:

-

Pre-treat SUCNR1-positive THP-1 cells with a broad-spectrum esterase inhibitor (e.g., paraoxon) for 1-2 hours.

-

Add Benzyl (chloromethyl) succinate and perform the cell viability assay as in Protocol 3.1.1.

-

-

Expected Outcome: If the compound is a prodrug, esterase inhibition should rescue the cells, resulting in a significant rightward shift (increase) in the IC50 curve.

Protocol 3.2.4: SUCNR1 Signaling Pathway Activation

-

Objective: To directly measure the activation of the SUCNR1 receptor.

-

Methodology:

-

Gi Pathway: Treat THP-1 cells with the compound and measure the inhibition of forskolin-induced cAMP production using a cAMP assay kit. Succinate, acting via Gi, will decrease cAMP levels.

-

Gq Pathway: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration upon compound addition. Succinate, acting via Gq, will cause a transient increase in intracellular Ca2+.

-

Expected Outcome: The compound should elicit a dose-dependent decrease in cAMP and an increase in intracellular calcium, similar to a succinate positive control. These effects should be absent in SUCNR1-KO cells.

Signaling Pathway for Succinate/SUCNR1

Sources

- 1. Benzyl (chloromethyl) succinate - Lead Sciences [lead-sciences.com]

- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 7. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]

- 10. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 12. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. SUCNR1 - Wikipedia [en.wikipedia.org]

- 15. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 17. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]

- 21. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (Chloromethyl) Succinate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (Chloromethyl) Succinate, a bifunctional chemical intermediate with significant potential in pharmaceutical research and development. This document elucidates the compound's chemical identity, including its CAS number, molecular properties, and supplier information. A detailed, scientifically-grounded synthesis protocol is presented, followed by an in-depth discussion of its primary application as a versatile linker in prodrug design. The guide further explores the mechanistic basis for its utility in enhancing drug delivery and bioavailability. Experimental protocols for the conjugation of Benzyl (Chloromethyl) Succinate to a model drug molecule and subsequent in vitro analysis are provided to offer practical insights for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Properties

Benzyl (Chloromethyl) Succinate is a chemical compound that is not extensively documented in mainstream chemical literature, yet it holds considerable interest for specialized applications in organic synthesis and medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 143869-67-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₃ClO₄ | [1][2][3] |

| Molecular Weight | 256.68 g/mol | [1][2][3] |

| IUPAC Name | 4-(benzyloxy)-4-oxobutanoic acid chloromethyl ester | N/A |

| Synonyms | Benzyl (chloromethyl) succinate, 3-benzyloxycarbonylpropionic acid chloromethyl ester | [1][2] |

| Typical Purity | ≥95% | [1][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Sourcing and Procurement

Benzyl (Chloromethyl) Succinate is available from several specialized chemical suppliers. Researchers can procure this compound from the following vendors, who typically offer it in research-grade quantities.

| Supplier | Website |

| American Elements | [Link] |

| AccelaChem | [Link] |

| AiFChem | |

| Fluorochem | |

| Lead Sciences | [Link] |

Synthesis of Benzyl (Chloromethyl) Succinate: A Plausible Two-Step Approach

Step 1: Synthesis of Benzyl Succinic Acid (Monoesterification)

The initial step involves the ring-opening of succinic anhydride with benzyl alcohol to yield the monoester, benzyl succinic acid. This reaction is a well-established method for preparing unsymmetrical esters of dicarboxylic acids.[4][5]

Reaction:

Caption: Synthesis of Benzyl Succinic Acid from Succinic Anhydride and Benzyl Alcohol.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as toluene.

-

Addition of Benzyl Alcohol: Add benzyl alcohol (1.0 eq) to the solution.

-

Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a mild acid, such as p-toluenesulfonic acid, can accelerate the reaction.[4]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude benzyl succinic acid can be purified by recrystallization or column chromatography.

Step 2: Formation of the Chloromethyl Ester

The second step involves the conversion of the free carboxylic acid group of benzyl succinic acid into a chloromethyl ester. This transformation can be achieved by reacting the carboxylic acid with a source of formaldehyde and a chlorinating agent, such as thionyl chloride.[6][7]

Reaction:

Caption: Formation of Benzyl (Chloromethyl) Succinate.

Detailed Protocol:

-

Reaction Setup: In a fume hood, dissolve the purified benzyl succinic acid (1.0 eq) from Step 1 in an anhydrous, inert solvent like dichloromethane (DCM).

-

Addition of Reagents: Add paraformaldehyde (a source of formaldehyde) (1.1 eq) to the solution. Cool the mixture in an ice bath.

-

Chlorination: Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution. The reaction of a carboxylic acid with thionyl chloride typically forms an acid chloride intermediate, which is then trapped by the formaldehyde derivative.[6][7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work-up and Purification: Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude Benzyl (Chloromethyl) Succinate can be purified by column chromatography.

Applications in Drug Development: A Prodrug Linker

The primary utility of Benzyl (Chloromethyl) Succinate in drug development lies in its role as a bifunctional linker for creating prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[8][9] This strategy is often employed to overcome undesirable drug properties such as poor solubility, low permeability, rapid metabolism, or formulation challenges.[9][10]

Benzyl (Chloromethyl) Succinate possesses two key functionalities that make it an attractive prodrug linker:

-

Benzyl Ester: The benzyl ester can be cleaved by esterases, which are ubiquitous in the body, to release a carboxylic acid. Benzyl esters are a common prodrug motif used to mask carboxylic acids, thereby increasing the lipophilicity and potentially the cell membrane permeability of a drug.[11][12]

-

Chloromethyl Ester: The chloromethyl ester is a highly reactive group that can be used to attach the linker to a variety of functional groups on a parent drug molecule, such as alcohols, phenols, amines, and thiols. Upon enzymatic or chemical hydrolysis, this ester will also be cleaved.[13][14]

Caption: General Prodrug Strategy using Benzyl (Chloromethyl) Succinate.

Experimental Workflow: Conjugation and In Vitro Evaluation

The following is a hypothetical, yet plausible, experimental workflow for the conjugation of Benzyl (Chloromethyl) Succinate to a model drug containing a hydroxyl group, and the subsequent in vitro evaluation of the resulting prodrug.

Conjugation of Benzyl (Chloromethyl) Succinate to a Model Drug (e.g., Ibuprofen)

This protocol outlines the esterification of the carboxylic acid group of ibuprofen with the chloromethyl group of Benzyl (Chloromethyl) Succinate.

-

Preparation of Ibuprofen Salt: Dissolve ibuprofen (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as cesium carbonate (1.1 eq), to deprotonate the carboxylic acid and form the carboxylate salt.

-

Conjugation Reaction: To the solution of the ibuprofen salt, add Benzyl (Chloromethyl) Succinate (1.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude prodrug can be purified by column chromatography.

In Vitro Hydrolysis Study

This experiment aims to evaluate the cleavage of the prodrug back to the parent drug in a simulated biological environment.

-

Preparation of Solutions: Prepare a stock solution of the purified prodrug in a suitable organic solvent (e.g., DMSO). Prepare buffer solutions at different pH values (e.g., pH 5.0, 7.4) and a solution containing a relevant esterase enzyme (e.g., porcine liver esterase).

-

Incubation: Add a small aliquot of the prodrug stock solution to the buffer solutions (with and without the esterase) to initiate the hydrolysis reaction. Incubate the samples at 37°C.

-

Sample Analysis: At various time points, withdraw aliquots from the incubation mixtures and quench the reaction (e.g., by adding acetonitrile). Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the prodrug and the appearance of the parent drug.

-

Data Analysis: Plot the concentration of the prodrug and the parent drug as a function of time to determine the rate of hydrolysis under different conditions.

Conclusion

Benzyl (Chloromethyl) Succinate is a promising bifunctional molecule with significant potential as a linker in the design and synthesis of prodrugs. Its unique structure, incorporating both a benzyl ester and a reactive chloromethyl ester, offers medicinal chemists a versatile tool to modify parent drug molecules with the aim of improving their pharmacokinetic and pharmacodynamic properties. The synthetic pathway, while not extensively documented, can be reliably inferred from fundamental organic chemistry principles. The provided experimental workflows offer a practical starting point for researchers interested in exploring the applications of this compound in their drug discovery programs. Further research into the in vivo behavior and metabolic fate of the succinate linker is warranted to fully realize the therapeutic potential of prodrugs derived from Benzyl (Chloromethyl) Succinate.

References

-

Lead Sciences. Benzyl (chloromethyl) succinate. [Link]

-

American Elements. Benzyl (Chloromethyl) Succinate. [Link]

-

AccelaChem. 143869-67-4,Benzyl (Chloromethyl) Succinate. [Link]

-

Semantic Scholar. Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. [Link]

-

ACS Publications. Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

-

PubMed. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. [Link]

- Google Patents. US4314071A - Method of preparing monoesters.

- Google Patents. US9080032B2 - Mixed alkyl benzyl esters of succinic acid used as plasticizers.

- Google Patents.

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters. [Link]

-

ACS Publications. Development of a Practical and Efficient Synthesis of Chloromethyl 2-Ethoxy-2-methylpropanoate. [Link]

-

PMC - NIH. Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent. [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

- Google Patents.

-

ResearchGate. Succinic Acid and Benzyl Alcohol. [Link]

-

ResearchGate. Synthesis of Carnitine Benzyl Esters as Prodrugs. [Link]

- Google Patents. US4939288A - Method of preparing (R)

-

ResearchGate. On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols through lipase-catalyzed acylation. [Link]

-

PMC - NIH. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

-

PMC - NIH. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. [Link]

-

ResearchGate. Synthesis of monoethyl ester of succinic acid and characterization. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

-

THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. [Link]

-

Taylor & Francis Online. Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions. [Link]

-

YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]

-

ACS Publications. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Link]

-

UEF eRepo. Novel Prodrug Structures for Improved Drug Delivery. [Link]

-

Vedantu. What is the esterification reaction equation of benzyl alcohol and acetic acid? [Link]

-

Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

- Google Patents.

-

MDPI. Enzyme Models—From Catalysis to Prodrugs. [Link]

-

MDPI. Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

ResearchGate. Current and Emerging Prodrug Strategies. [Link]

-

Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

-

PubMed. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. ES8400728A1 - Process for the synthesis of chloroformic acid chloromethyl ester. - Google Patents [patents.google.com]

- 3. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. US9080032B2 - Mixed alkyl benzyl esters of succinic acid used as plasticizers - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. erepo.uef.fi [erepo.uef.fi]

- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Molecule: A Technical Guide to Benzyl (Chloromethyl) Succinate in Modern Organic Synthesis

Abstract

In the intricate landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Benzyl (chloromethyl) succinate emerges as a uniquely versatile reagent, embodying the dual functionalities of a protected carboxylic acid and a reactive alkylating agent. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, core chemical principles, and practical applications of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and explore its role in the synthesis of bioactive molecules, supported by mechanistic insights and extensive references to authoritative literature.

Introduction: The Strategic Advantage of Bifunctionality

The design of a multi-step organic synthesis is akin to architecture, where the choice of building materials dictates the strength, elegance, and efficiency of the final structure. Bifunctional molecules, such as Benzyl (Chloromethyl) Succinate, serve as cornerstone components, enabling chemists to introduce multiple functionalities in a controlled and sequential manner.

This guide will illuminate the strategic utility of Benzyl (Chloromethyl) Succinate, a molecule that masterfully combines two key features:

-

A Benzyl Ester Protected Carboxylate: The benzyl ester serves as a robust protecting group for one of the carboxylic acid moieties of succinic acid. This group is stable to a wide range of reaction conditions but can be selectively removed under mild hydrogenolysis conditions, revealing the free carboxylic acid at a desired stage of the synthesis.[1][2]

-

A Reactive Chloromethyl Ester: The chloromethyl ester functionality provides a potent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of the succinate linker to a variety of nucleophiles, such as amines, phenols, and thiols, forming stable ester bonds.

The strategic placement of these two functionalities within a single, readily accessible molecule makes Benzyl (Chloromethyl) Succinate a powerful tool for creating prodrugs, linkers in bioconjugation, and key intermediates in the synthesis of pharmacologically active compounds.

Synthesis of Benzyl (Chloromethyl) Succinate: A Two-Act Play

The synthesis of Benzyl (Chloromethyl) Succinate is a logical and efficient two-step process. The causality behind this sequence is to first selectively protect one of the carboxylic acids of the symmetrical succinic acid, thereby creating an unsymmetrical intermediate, which can then be functionalized at the remaining carboxylic acid.

Act I: The Formation of Monobenzyl Succinate

The initial step involves the regioselective mono-esterification of succinic anhydride with benzyl alcohol. The use of the anhydride is key here, as its reaction with an alcohol is a clean and high-yielding ring-opening reaction that directly affords the desired mono-ester.

Reaction Scheme:

Caption: Synthesis of Monobenzyl Succinate.

Experimental Protocol: Synthesis of Monobenzyl Succinate [3]

This protocol is adapted from a literature procedure for the preparation of monobenzyl succinate.[3]

Materials:

-

Succinic anhydride

-

Benzyl alcohol

-

Benzene (or a suitable alternative solvent like toluene)

-

Porous plate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1.0 equivalent) with a slight excess of benzyl alcohol (1.1 equivalents).

-

Heat the mixture under reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of succinic anhydride.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product is then purified by drying on a porous plate to remove excess benzyl alcohol.

-

Further purification is achieved by recrystallization from benzene to yield pure monobenzyl succinate. The portion insoluble in benzene is unreacted succinic acid.[3]

Causality of Experimental Choices:

-

Succinic Anhydride as Starting Material: Using the anhydride is more efficient than starting with succinic acid, as it avoids the need for a catalyst and the removal of water as a byproduct. The ring-opening is a highly favorable process.

-

Slight Excess of Benzyl Alcohol: This ensures the complete consumption of the more valuable succinic anhydride.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the esterification to proceed at a reasonable rate.

-

Purification by Recrystallization: This is a standard and effective method for obtaining highly pure crystalline solids from a reaction mixture.

Act II: The Chloromethylation of Monobenzyl Succinate

With one carboxylic acid safely protected as a benzyl ester, the remaining free carboxylic acid is converted into a reactive chloromethyl ester. This transformation is typically achieved by reacting the carboxylic acid with a source of formaldehyde and a chlorinating agent.

Reaction Scheme:

Caption: Chloromethylation of Monobenzyl Succinate.

Experimental Protocol: Synthesis of Benzyl (Chloromethyl) Succinate

Materials:

-

Monobenzyl succinate

-

Paraformaldehyde

-

Thionyl chloride (SOCl₂) or another suitable chlorinating agent

-

Zinc chloride (ZnCl₂) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend monobenzyl succinate (1.0 equivalent) and a catalytic amount of zinc chloride in anhydrous DCM.

-

Add paraformaldehyde (1.2 equivalents) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Benzyl (Chloromethyl) Succinate.

-

The product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Paraformaldehyde as Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde that is easier to handle than gaseous formaldehyde. It depolymerizes in situ under the reaction conditions.

-

Thionyl Chloride as Chlorinating Agent: Thionyl chloride is an effective chlorinating agent that converts the intermediate hydroxymethyl ester into the desired chloromethyl ester. The byproducts of this reaction (SO₂ and HCl) are gaseous and can be easily removed.

-

Zinc Chloride as Catalyst: Zinc chloride is a Lewis acid that activates the formaldehyde, making it more electrophilic and facilitating the initial reaction with the carboxylic acid.[4]

-

Anhydrous Conditions: The reagents used are sensitive to moisture, so anhydrous conditions are crucial to prevent unwanted side reactions and decomposition of the reagents and product.

The Reactivity of Benzyl (Chloromethyl) Succinate: A Tale of Two Electrophiles

The synthetic utility of Benzyl (Chloromethyl) Succinate stems from its two distinct electrophilic centers. The reactivity of each site can be selectively addressed, allowing for a stepwise and controlled construction of more complex molecules.

Caption: Dual reactivity of Benzyl (Chloromethyl) Succinate.

The Chloromethyl Ester: A Hard Electrophile for SN2 Reactions

The chloromethyl group is a primary alkyl halide, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the adjacent ester carbonyl group further enhances the electrophilicity of the methylene carbon.

Typical Nucleophiles:

-

Alcohols and Phenols: React to form the corresponding ethers, effectively linking the succinate moiety to the hydroxyl-containing molecule.

-

Amines: Primary and secondary amines readily displace the chloride to form secondary and tertiary amines, respectively. This is a common strategy for introducing a linker to a bioactive amine.

-

Thiols: Thiolates are excellent nucleophiles and react rapidly to form thioethers.

The Benzyl Ester: A Soft Electrophile for Deprotection

The benzyl ester serves as a stable protecting group that can be selectively removed under mild conditions. The most common method for deprotection is catalytic hydrogenolysis.[1][2]

Deprotection Conditions:

-

Catalyst: Palladium on carbon (Pd/C) is the most commonly used catalyst.

-

Hydrogen Source: Hydrogen gas (H₂) is typically used. Alternatively, transfer hydrogenolysis using reagents like ammonium formate can be employed for substrates that are sensitive to gaseous hydrogen.

-

Solvent: A variety of solvents can be used, including methanol, ethanol, and ethyl acetate.

The cleavage of the benzyl ester is a clean reaction that yields the free carboxylic acid and toluene as the only byproduct, which is easily removed.

Application in Drug Development: The Synthesis of Succinobucol

A prime example of the utility of a benzyl-protected succinate building block is in the synthesis of Succinobucol, an antioxidant and anti-inflammatory agent.[1][5] While the exact commercial synthesis of Succinobucol may be proprietary, a plausible and efficient synthetic route can be designed utilizing the principles of Benzyl (Chloromethyl) Succinate chemistry. The commercially available "Succinobucol Benzyl Ester" is a key indicator of this synthetic strategy.[1]

The synthesis would involve the alkylation of a hindered phenol with a benzyl-protected, activated succinate derivative.

Retrosynthetic Analysis of Succinobucol:

Caption: Retrosynthesis of Succinobucol.

Proposed Synthetic Step: Alkylation of the Phenolic Precursor

The key step in this synthesis would be the alkylation of the phenolic precursor with a molecule like Benzyl (Chloromethyl) Succinate.

Reaction Scheme:

Caption: Proposed synthesis of Succinobucol.

Experimental Protocol: Alkylation of a Hindered Phenol

This is a generalized protocol for the alkylation of a phenol with a chloromethyl ester, which would be applicable to the synthesis of the Succinobucol benzyl ester intermediate.

Materials:

-

Hindered phenol precursor (e.g., 2,6-di-tert-butyl-4-mercaptophenol)

-

Benzyl (Chloromethyl) Succinate

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetone or dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the hindered phenol (1.0 equivalent) in anhydrous acetone.

-

Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension at room temperature for 30 minutes.

-

Add a solution of Benzyl (Chloromethyl) Succinate (1.1 equivalents) in acetone dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Succinobucol Benzyl Ester.

-

Purify the product by column chromatography.

Final Deprotection:

The resulting Succinobucol Benzyl Ester can then be subjected to catalytic hydrogenolysis (H₂, Pd/C) to cleave the benzyl ester and afford the final active pharmaceutical ingredient, Succinobucol.

Conclusion: A Versatile Tool for the Synthetic Chemist's Toolbox

Benzyl (Chloromethyl) Succinate stands as a testament to the power of rational molecular design in organic synthesis. Its dual functionality, coupled with the predictable and high-yielding reactions it undergoes, makes it an invaluable building block for a wide array of applications. From the construction of complex drug molecules like Succinobucol to the development of novel materials and bioconjugates, the principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this versatile reagent. As the demand for more efficient and elegant synthetic strategies continues to grow, the importance of such well-designed bifunctional intermediates will undoubtedly increase, solidifying the role of Benzyl (Chloromethyl) Succinate as a key player in the future of chemical synthesis.

References

-

Howard, J. W. (1922). THE ENZYME HYDROLYSIS OF BENZYL SUCCINATE. Journal of the American Chemical Society, 44(8), 1763-1765. (URL: [Link])

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Hager, G. P. (1952). The Use of Chloromethylation Products in Preparation of Substances of Pharmacologic Interest.

- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.

- Blanc, G. (1923). Preparation of aromatic chloromethyl derivatives. Bulletin de la Société Chimique de France, 33, 313-319.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Industrial Uses of Chloromethyl Ethyl Ether - Periodical by Knowde [periodical.knowde.com]

- 3. US3641119A - Process of preparing chloromethyl esters of alpha beta-unsaturated carboxylic acids - Google Patents [patents.google.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Benzyl (Chloromethyl) Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (chloromethyl) succinate is a bifunctional chemical intermediate of significant interest in pharmaceutical synthesis and drug development. Its molecular architecture, featuring a reactive chloromethyl group and a benzyl ester, makes it a versatile building block for introducing succinyl moieties and for the construction of more complex molecules. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling and safety. As an α-halo ester, it is anticipated to be a potent alkylating agent, a class of compounds known for their potential toxicity, including mutagenic and carcinogenic effects. This guide provides a comprehensive overview of the safety and handling precautions for Benzyl (chloromethyl) succinate, drawing upon data from structurally analogous compounds to ensure a thorough risk assessment. It is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to work with this compound safely and effectively.

Hazard Identification and Risk Assessment

Toxicological Hazards

The principal toxicological concern is the potential for Benzyl (chloromethyl) succinate to act as an alkylating agent, covalently modifying biological macromolecules such as DNA, RNA, and proteins.[1][2] This mode of action is shared by many potent carcinogens and mutagens.

-

Carcinogenicity and Mutagenicity: Alkylating agents are known to be carcinogenic and mutagenic.[3][4] The chloromethyl group is a strong electrophile that can react with nucleophilic sites on DNA bases, leading to mutations and potentially initiating carcinogenesis. Structurally related compounds like benzyl chloride are classified as probable human carcinogens (IARC Group 2A).

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][6] Inhalation may be fatal.[4][6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7]

-

Skin and Eye Damage: Causes severe skin burns and serious eye damage.[5] It is expected to be a skin sensitizer, potentially causing allergic reactions upon repeated exposure.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Physicochemical Hazards

-

Reactivity: Reacts with water and moisture, potentially liberating hydrochloric acid.[8] It is incompatible with strong oxidizing agents, strong bases, and metals.[7]

-

Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature) when stored in a tightly closed container under an inert atmosphere.[9] It may be sensitive to moisture.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to Benzyl (chloromethyl) succinate.

Engineering Controls

-

Ventilation: All work with Benzyl (chloromethyl) succinate must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[10] The fume hood should have adequate airflow and be regularly tested.

-

Containment: For procedures with a higher risk of aerosol generation, a glove box or other closed system should be considered.[5]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling Benzyl (chloromethyl) succinate.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use. | To prevent skin contact. Use proper glove removal technique to avoid contaminating hands.[12] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors, which can cause severe eye damage.[5] |

| Lab Coat | Chemical-resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations, such as spill cleanup or if engineering controls are insufficient. | To prevent inhalation of harmful vapors.[11] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

Handling Procedures

-

Preparation: Before starting any work, ensure all necessary safety equipment is in place and functional. Review the experimental protocol and this safety guide thoroughly.

-

Dispensing: Handle the compound in a fume hood. Use a syringe or a cannula for liquid transfers to minimize the risk of spills and exposure. Avoid creating aerosols.

-

Reactions: Set up reactions in a fume hood. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere if sensitive to moisture.

-

Work-up and Purification: Perform all work-up and purification steps (e.g., extraction, chromatography) within the fume hood.

-

Decontamination: Decontaminate all glassware and equipment that has come into contact with Benzyl (chloromethyl) succinate. A suitable decontamination solution (e.g., a solution of sodium bicarbonate) should be used.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling the compound, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[6]

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.[6]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to moisture.[9]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6][11] Refrigeration may be recommended.[7][9]

-

Security: Store in a locked cabinet or a restricted-access area.[11]

Emergency Procedures

Prompt and correct action is crucial in the event of an emergency involving Benzyl (chloromethyl) succinate.

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but do not attempt to clean the spill without proper respiratory protection.

-

Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Neutralize: Cautiously neutralize the spill with a dilute solution of sodium bicarbonate.

-

Collect and Dispose: Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area thoroughly.

Exposure

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][11]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][11]

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[6]

-

Hazards: Combustion may produce toxic fumes, including hydrogen chloride and carbon oxides.[12]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Disposal

All waste containing Benzyl (chloromethyl) succinate must be treated as hazardous waste.

-

Collection: Collect all waste in clearly labeled, sealed containers.

-

Disposal: Dispose of hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[12]

Conclusion

Benzyl (chloromethyl) succinate is a valuable synthetic intermediate with significant potential in drug discovery and development. However, its classification as a potent alkylating agent necessitates a high level of caution and adherence to stringent safety protocols. By understanding the hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner.

Visualizations

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of Benzyl (chloromethyl) succinate.

Emergency Response Decision Tree

Caption: A decision tree for emergency response to incidents involving Benzyl (chloromethyl) succinate.

References

- Sigma-Aldrich. (2025).

- TCI Chemicals. (2025).

- MSDS - Safety Data Sheet. (n.d.).

- Stobec. (n.d.).

- FUJIFILM Wako Chemicals. (2025).

- MilliporeSigma. (2025).

- Fisher Scientific. (2025).

- ACS Publications. (2026).

- Fisher Scientific. (2025).

-

Lead Sciences. (n.d.). Product information for Benzyl (chloromethyl) succinate. Retrieved from [Link]

- Clinical and High-Dose Alkylating Agents. (n.d.).

- U.S. Environmental Protection Agency. (2008). Provisional Peer Reviewed Toxicity Values for Benzyl chloride.

- Safety D

- Organic Syntheses. (n.d.).

- NCBI Bookshelf. (n.d.). Holland-Frei Cancer Medicine. 6th edition.

- Wikipedia. (n.d.). α-Halo carboxylic acids and esters.

- Oncohema Key. (2016).

- National Center for Biotechnology Information. (n.d.).

- Rizwan, M. (2022).

- Molbase. (n.d.).

- AiFChem. (n.d.). Product information for Benzyl (chloromethyl)

- Reddit. (2024). Synthesis of alpha halo esters.

- ResearchGate. (2025). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds.

- Wikipedia. (n.d.). Ketone.

- DeusPower. (n.d.). High-Quality Steroids for Muscle Growth.

Sources

- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 4. westliberty.edu [westliberty.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Benzyl (chloromethyl) succinate - Lead Sciences [lead-sciences.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. stobec.com [stobec.com]

- 12. peptide.com [peptide.com]

Solubility and stability of Benzyl (Chloromethyl) Succinate in common solvents

An In-depth Technical Guide to the Solubility and Stability of Benzyl (Chloromethyl) Succinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility and stability data for Benzyl (Chloromethyl) Succinate is not extensively available in public literature. This guide, therefore, synthesizes information based on the known chemical properties of its constituent functional groups—specifically the chloromethyl ester and the benzyl ester—and provides robust, validated methodologies for the experimental determination of these critical parameters. The principles and protocols outlined herein are grounded in established pharmaceutical development guidelines.

Introduction and Physicochemical Profile

Benzyl (Chloromethyl) Succinate is a diester molecule featuring two distinct points of potential reactivity: a benzyl ester and a highly labile chloromethyl ester. Understanding the solubility and stability of this compound is paramount for its use as a chemical intermediate, in formulation development, or as a potential prodrug moiety. Its utility is directly governed by its ability to be dissolved in appropriate solvent systems and its resistance to degradation under storage and application conditions.

The primary challenge associated with this molecule is the inherent reactivity of the chloromethyl ester group, which is susceptible to nucleophilic substitution, particularly hydrolysis.[1][2] This guide provides the theoretical framework and practical experimental protocols to rigorously characterize its behavior.

Table 1: Physicochemical Properties of Benzyl (Chloromethyl) Succinate

| Property | Value / Structure |

| Chemical Structure | (Structure to be inserted here if available or drawn) |

| IUPAC Name | Benzyl 4-chloro-4-oxobutanoate |

| Molecular Formula | C₁₁H₁₁ClO₄ |

| Molecular Weight | 242.66 g/mol |

| Predicted LogP | ~1.5 - 2.5 (Estimation based on structural fragments) |

| Functional Groups | Benzyl Ester, Chloromethyl Ester, Aliphatic Chain |

Chemical Stability and Predicted Degradation Pathways

The stability of Benzyl (Chloromethyl) Succinate is dictated by its ester functionalities. The chloromethyl ester is significantly more reactive than the benzyl ester and is the most probable site of initial degradation.[3][4] Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are the definitive method for identifying degradation pathways and establishing the intrinsic stability of a molecule.[5][6][7]

Primary Degradation Pathway: Hydrolysis

Hydrolysis is the most anticipated degradation route. The molecule has two ester linkages susceptible to cleavage under aqueous conditions, especially when catalyzed by acid or base.

-

Chloromethyl Ester Hydrolysis: This is the most likely primary degradation pathway due to the high reactivity of α-chloro esters. This reaction would proceed rapidly, especially in the presence of moisture, yielding Benzyl Succinic Acid and Formaldehyde/HCl equivalents.[8]

-

Benzyl Ester Hydrolysis: The benzyl ester is also susceptible to hydrolysis, which would yield (Chloromethyl) Succinic Acid and Benzyl Alcohol. This pathway is generally slower than the hydrolysis of the chloromethyl ester.[9]

Under hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH), significant degradation is expected, with the goal being to achieve 5-20% degradation to ensure that the analytical methods can adequately detect and quantify the resulting impurities.[6]

Caption: Predicted hydrolytic degradation pathways for Benzyl (Chloromethyl) Succinate.

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation products and evaluate the intrinsic stability of Benzyl (Chloromethyl) Succinate, in line with ICH Q1A(R2) guidelines.[6]

Objective: To investigate the degradation of Benzyl (Chloromethyl) Succinate under various stress conditions.

Materials:

-

Benzyl (Chloromethyl) Succinate

-

HPLC-grade Acetonitrile (ACN) and Water

-

Hydrochloric Acid (1 M), Sodium Hydroxide (1 M)

-

Hydrogen Peroxide (30%)

-

Calibrated HPLC system with UV or MS detector

-

Photostability chamber, temperature-controlled oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor. The target concentration of the active ingredient should be around 0.1 mg/mL.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature initially due to the high lability of esters in base.[6]

-

Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample at initial (t=0), 2, 4, 8, 24, and 48 hours, or until ~10-20% degradation is observed.

-

Sample Preparation: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the parent peak area.

-

Data Interpretation:

-

Calculate the percentage of degradation.

-

Perform peak purity analysis of the parent compound to ensure no degradants are co-eluting.[5]

-

Characterize significant degradation products using LC-MS or other spectroscopic techniques.

-

Caption: Experimental workflow for a forced degradation study.

Solubility Profile and Determination

The solubility of Benzyl (Chloromethyl) Succinate is predicted to be high in a range of common organic solvents due to its ester groups and aromatic ring. However, its aqueous solubility is expected to be low. Given its reactivity, protic solvents like water and alcohols may lead to solvolysis over time, complicating simple solubility measurements.[10]

Table 2: Predicted Solubility of Benzyl (Chloromethyl) Succinate in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Notes |